N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-ethylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-2-14-5-3-4-6-18(14)25-21(30)20(29)24-12-11-17-13-31-22-26-19(27-28(17)22)15-7-9-16(23)10-8-15/h3-10,13H,2,11-12H2,1H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEYXEAANCTWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide typically involves multiple steps:
Formation of Thiazolo[3,2-b][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors, such as 4-chlorophenyl isothiocyanate and hydrazine derivatives, under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazole ring.
Oxalamide Formation: Finally, the alkylated product is reacted with 2-ethylphenyl isocyanate to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the nitro group (if present) on the chlorophenyl ring can be achieved using catalytic hydrogenation or metal hydrides.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially with strong nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Sodium amide, thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar thiazolo[3,2-b][1,2,4]triazole scaffolds exhibit diverse pharmacological activities, including anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as enzyme inhibition and modulation of signaling pathways.
- Case Study: Inhibition of Tyrosine Kinases
A study highlighted the anticancer potential of thiazolidin-4-one derivatives, which share structural similarities with N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide. For instance, certain derivatives demonstrated potent inhibitory effects on multi-tyrosine kinases involved in cancer progression .
Antifungal Properties
The compound's structure suggests potential antifungal activity. Research on 1,2,4-triazoles indicates that modifications in their chemical structure can enhance their fungicidal properties. The thiazolo[3,2-b][1,2,4]triazole moiety may contribute to this effect by interacting with fungal cell targets .
Drug Development
The synthesis of this compound involves multi-step processes that are crucial for developing new drug candidates. The compound serves as a template for synthesizing other derivatives with enhanced biological activity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of compounds like this compound. Studies have shown that modifications to the thiazole and triazole rings can significantly impact biological activity .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
Antimicrobial Activity: It disrupts bacterial cell wall synthesis by inhibiting key enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidinone-Thioxoacetamide Derivatives ()
Compounds 9–13 from Molecules (2010) share a thiazolidinone-thioxoacetamide backbone but differ in substituents (Table 1). While the target compound has a fused thiazolo-triazole system, these analogs feature a non-fused thiazolidinone ring. Key comparisons:
- Synthetic Yield : The target compound’s yield is unspecified, but analogs 9–13 exhibit yields ranging from 53% (compound 12 ) to 90% (compound 9 ), suggesting that electron-donating groups (e.g., 4-methoxyphenyl in 9 ) improve reaction efficiency .
- Melting Points : The target compound’s melting point is unreported, but analogs show higher melting points (147–207°C), correlating with increased aromaticity and hydrogen-bonding capacity (e.g., compound 10 with an indole substituent melts at 206–207°C) .
- Substituent Effects: The 4-chlorophenyl group in the target compound mirrors compound 9, which also includes a chloro-substituent but lacks the fused triazole ring.
Table 1. Comparison of Thiazolidinone-Thioxoacetamide Analogs
| Compound | Substituents | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| 9 | 4-Chlorobenzylidene, 4-methoxyphenyl | 90 | 186–187 | High yield, chloro-substituent |
| 10 | Indole-3-ylmethylene, phenyl | 83 | 206–207 | High melting point, indole interaction |
| 13 | 5-Nitro-2-furyl, 4-chlorophenyl | 58 | 159–160 | Nitrofuran group, moderate yield |
Oxalamide-Based Agonists ()
The oxalamide core in the target compound aligns with S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide), a potent umami flavor agonist. Key distinctions:
- Substituent Diversity : S336 uses a dimethoxybenzyl and pyridinylethyl group, while the target compound employs 2-ethylphenyl and chlorophenyl-thiazolo-triazole groups. The latter’s bulkier substituents may hinder receptor binding compared to S336’s smaller aromatic systems .
- Biological Activity: S336’s efficacy as a TAS1R1/TAS1R3 receptor agonist is well-documented, but the target compound’s activity remains unstudied. Structural modifications in the target could redirect activity toward non-flavorant targets (e.g., kinase inhibition).
Triazole-Thione Derivatives ()
The triazole-thione compound reported by Guo et al. features a 2-chlorophenyl-substituted triazole and hydrogen-bonded methanol. Comparisons with the target compound:
- Hydrogen Bonding : The target lacks the explicit N–H···S/O interactions seen in Guo’s compound, which forms a hexamer via hydrogen bonds. This may reduce the target’s crystallinity compared to Guo’s system .
- Chlorophenyl Effects : Both compounds include chlorophenyl groups, but the target’s 4-chloro substitution (vs. 2-chloro in Guo’s work) alters electronic effects and steric interactions.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a complex organic compound that features a unique thiazolo[3,2-b][1,2,4]triazole scaffold combined with an oxalamide functional group. This compound has garnered interest due to its potential biological activities, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C22H20ClN5O2S, with a molecular weight of 453.9 g/mol. The structure includes multiple functional groups that contribute to its biological activity. The presence of the thiazole and triazole rings is significant as these heterocycles are known for their diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5O2S |
| Molecular Weight | 453.9 g/mol |
| CAS Number | 894036-99-8 |
Anticancer Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable anticancer activity. Studies have demonstrated that derivatives of triazoles can selectively target cancer cell lines, showing significant cytotoxic effects. For instance, compounds similar to this compound have been tested against various cancer cell lines such as melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) .
The cytotoxicity of these compounds can be quantified using the MTT assay, which measures cell viability. In one study, triazole derivatives demonstrated IC50 values ranging from 1.8 µM to 4.5 µM against breast cancer cells . Such low IC50 values indicate potent anticancer activity.
The mechanism by which this compound exerts its effects may involve the inhibition of cyclooxygenase enzymes (COX1 and COX2), which play crucial roles in inflammation and cancer progression. By inhibiting these enzymes, the compound could potentially reduce tumor growth and metastasis .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various triazole derivatives including this compound:
- Cell Lines Tested : Melanoma (IGR39), Breast Cancer (MDA-MB-231)
- Method : MTT Assay
- Results : The compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
Study 2: Selectivity Towards Cancer Cells
A comparative analysis was conducted to evaluate the selectivity of triazole derivatives towards cancerous versus normal cells. The results indicated that certain derivatives were more cytotoxic towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer anticancer therapies.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-ethylphenyl)oxalamide, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo-triazole core via cyclization of thiourea derivatives with α-halo ketones, followed by alkylation or coupling reactions to introduce the oxalamide and aryl groups . Key parameters include:
- Temperature : Optimal cyclization occurs at 80–100°C in polar aprotic solvents (e.g., DMF or DMSO).
- Catalysts : Bases like triethylamine or K₂CO₃ are critical for deprotonation during amide bond formation .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures >95% purity .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms regiochemistry of the triazole-thiazole fusion .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 452.36 vs. calculated 452.36 for C₂₀H₂₀Cl₂N₄O₂S) .
- Thermal Analysis (DSC/TGA) : Determines decomposition onset (~220°C) and stability under storage conditions .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer :
- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound solubility (use DMSO controls ≤0.1%) .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-fluorophenyl) using molecular docking to identify key binding residues .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in activity against specific targets .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with putative targets (e.g., bacterial dihydrofolate reductase or kinases) using AMBER or GROMACS .
- QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors to correlate with observed bioactivity .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?
- Methodological Answer :
- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., solvent polarity, catalyst loading) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) to maximize yield (>80%) by optimizing temperature (90°C) and reaction time (12–16 hrs) .
Q. What strategies mitigate thermal degradation during storage or formulation?
- Methodological Answer :
- Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) with HPLC monitoring for degradation products .
- Excipient Screening : Co-formulation with antioxidants (e.g., BHT) or cyclodextrins to enhance solid-state stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
